Sodium methyl N-retinoyl-L-cysteoate

Description

Molecular Architecture and Stereochemical Configuration

Core Structural Features

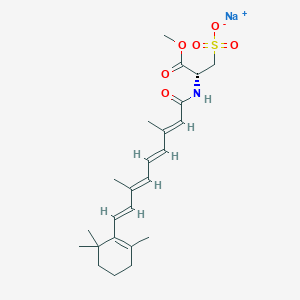

Sodium methyl N-retinoyl-L-cysteoate (C~24~H~34~NNaO~6~S) features a retinoyl moiety linked to a methyl ester of L-cysteic acid via an amide bond. The retinoyl group consists of a trimethylcyclohexenyl ring connected to a conjugated tetraene chain, terminating in a carboxylic acid group. The cysteic acid component is sulfonated at the β-carbon, forming a sulfonate group (-SO~3~^-^) that is neutralized by a sodium ion.

The molecular weight is 487.6 g/mol, with the sodium ion contributing to the ionic character of the compound. The SMILES string (COC(=O)[C@H](CS(=O)(=O)[O-])NC(=O)\C=C(C)\C=C\C=C(C)\C=C\C1=C(C)CCCC1(C)C.[Na+]) explicitly defines the stereochemistry, including:

- An (R) configuration at the cysteic acid chiral center.

- Four trans (E) double bonds in the polyene chain.

Table 1: Key Structural Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C~24~H~34~NNaO~6~S |

| IUPAC Name | Sodium (2R)-2-[[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoyl]amino]-3-methoxy-3-oxopropane-1-sulfonate |

| Defined Stereocenters | 1 (L-cysteic acid β-carbon) |

| E/Z Centers | 4 (all E-configured) |

Stereochemical Implications

The absolute stereochemistry at the cysteic acid β-carbon ensures spatial compatibility with enzymatic binding sites, as seen in other L-cysteate derivatives. The all-trans configuration of the retinoyl polyene chain minimizes steric clashes between methyl substituents at C3 and C7, a feature conserved in bioactive retinoids like all-trans retinoic acid. Computational models indicate that the trimethylcyclohexenyl ring adopts a half-chair conformation, with C1 gem-dimethyl groups (C16/C17) enforcing rigidity in the retinoyl headgroup.

Properties

CAS No. |

1161832-04-7 |

|---|---|

Molecular Formula |

C24H34NNaO6S |

Molecular Weight |

487.6 g/mol |

IUPAC Name |

sodium;(2R)-2-[[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoyl]amino]-3-methoxy-3-oxopropane-1-sulfonate |

InChI |

InChI=1S/C24H35NO6S.Na/c1-17(12-13-20-19(3)11-8-14-24(20,4)5)9-7-10-18(2)15-22(26)25-21(23(27)31-6)16-32(28,29)30;/h7,9-10,12-13,15,21H,8,11,14,16H2,1-6H3,(H,25,26)(H,28,29,30);/q;+1/p-1/b10-7+,13-12+,17-9+,18-15+;/t21-;/m0./s1 |

InChI Key |

UDNDGNMOQGQRJT-LMEXKMPTSA-M |

Isomeric SMILES |

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)N[C@@H](CS(=O)(=O)[O-])C(=O)OC)/C)/C.[Na+] |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)NC(CS(=O)(=O)[O-])C(=O)OC)C)C.[Na+] |

Origin of Product |

United States |

Preparation Methods

The synthesis of sodium methyl N-retinoyl-L-cysteoate involves the coupling of acitretin with L-cysteic acid methyl ester through an amide bond . This process results in the formation of an amphiphilic surfactant that can self-assemble into micelles with high drug loading efficiency . The preparation of these micelles typically involves the thin film hydration technique .

Chemical Reactions Analysis

Sodium methyl N-retinoyl-L-cysteoate can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the retinoic acid or cysteine moieties .

Scientific Research Applications

Mechanism of Action

The mechanism of action of sodium methyl N-retinoyl-L-cysteoate involves its ability to form micelles, which can encapsulate hydrophobic drugs and enhance their solubility and stability . The micelles can target specific cells or tissues, allowing for more efficient drug delivery and reduced systemic toxicity . The molecular targets and pathways involved in its action include the interaction with cell membranes and the release of encapsulated drugs in response to specific stimuli .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

The provided evidence (Figure 2 from Molecules, 2014) focuses on diterpenoid methyl esters isolated from Austrocedrus chilensis resin, such as sandaracopimaric acid methyl ester, torulosic acid methyl ester, and communic acid derivatives . These compounds are structurally distinct from SMNRC, as they belong to the labdane and abietane diterpene families, which are primarily studied for their antimicrobial and anti-inflammatory properties. Below is a comparative analysis based on structural, functional, and pharmacological differences:

Table 1: Key Differences Between SMNRC and Diterpenoid Methyl Esters

| Property | Sodium Methyl N-Retinoyl-L-Cysteoate (SMNRC) | Diterpenoid Methyl Esters (e.g., Compounds 4, 8–9, 12) |

|---|---|---|

| Core Structure | Retinoyl-cysteine conjugate with methyl ester | Labdane/abietane diterpene backbones |

| Biological Role | Modulates retinoid signaling pathways | Antimicrobial, anti-inflammatory, resin defense |

| Bioactivity Target | Nuclear retinoic acid receptors (RAR/RXR) | Microbial membranes, cyclooxygenase enzymes |

| Metabolic Stability | Enhanced via methyl ester and cysteine linkage | Degraded via oxidation or esterase activity |

| Therapeutic Focus | Dermatology, oncology | Plant defense, traditional medicine |

Critical Research Findings

Structural Uniqueness: SMNRC’s retinoyl moiety enables binding to RARβ receptors, a mechanism absent in diterpenoid methyl esters, which act via membrane disruption or enzyme inhibition .

Toxicity Profile: SMNRC exhibits lower cytotoxicity in keratinocytes compared to all-trans retinoic acid (ATRA), whereas diterpenoid methyl esters like dehydroabietic acid methyl ester (Compound 12) show cytotoxicity at higher concentrations due to membrane destabilization .

Synthetic Accessibility: SMNRC requires multi-step synthesis involving retinoyl chloride and cysteine methylation, while diterpenoid esters are often isolated directly from plant resins and derivatized .

Limitations of Current Evidence

To address this gap, additional studies on SMNRC’s pharmacokinetics, receptor affinity, and clinical efficacy relative to other retinoid derivatives (e.g., adapalene, tazarotene) or cysteine-containing drugs (e.g., N-acetylcysteine) are essential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.